
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. It may also act by reducing oxidative stress and inflammation, which are implicated in various diseases.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and oxidative stress. It has also been shown to have antifungal activity by inhibiting the growth of various fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea in lab experiments is its potential as a novel anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea. One direction is to further investigate its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to explore its potential as a therapeutic agent in other diseases, such as inflammatory and fungal diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea involves the reaction of 2-amino-3-methylpyridine with 2,3-dihydroindene-2-carboxylic acid, followed by the reaction of the resulting compound with ethyl 4-bromo-1H-pyrazole-5-carboxylate. This is then reacted with methyl isocyanate to produce the final product. This synthesis method has been reported in the literature and has been successfully replicated in various laboratories.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea has been shown to have potential in scientific research applications. It has been reported to have anticancer activity, with studies showing it to be effective against a range of cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. Additionally, it has been reported to have antifungal activity, making it a potential candidate for the development of antifungal drugs.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-20-11-14(10-17-20)18-16(21)19(2)15-8-12-6-4-5-7-13(12)9-15/h4-7,10-11,15H,3,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKDNGVJHBLVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)N(C)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

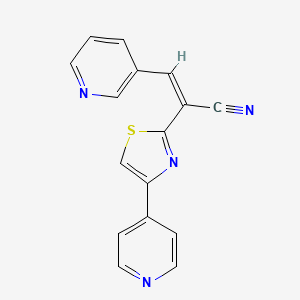
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
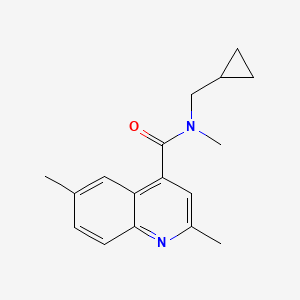
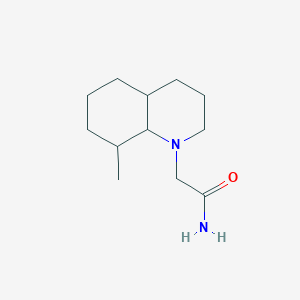
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
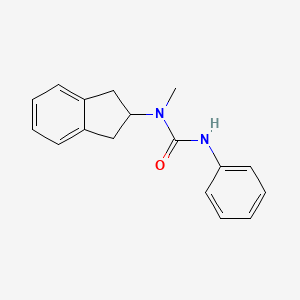
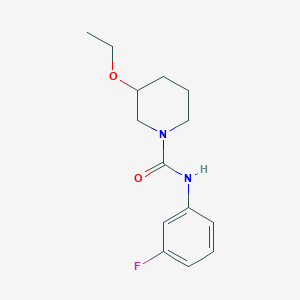
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

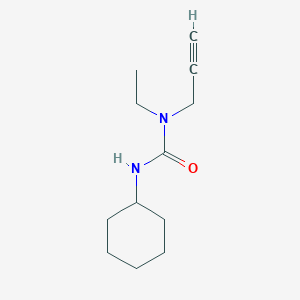
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)